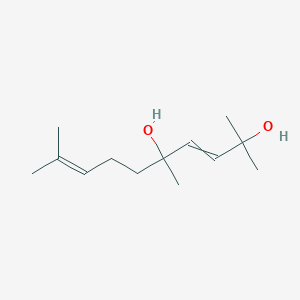
2,5,9-Trimethyldeca-3,8-diene-2,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,9-Trimethyldeca-3,8-diene-2,5-diol is an organic compound with the molecular formula C13H24O2 It contains two double bonds and two hydroxyl groups, making it a diene-diol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,9-Trimethyldeca-3,8-diene-2,5-diol can be achieved through several methods:
Dehydration of Alcohols: This method involves the removal of water from alcohols to form dienes. The reaction typically requires an acid catalyst and elevated temperatures.
Dehydrohalogenation of Organohalides: This method involves the elimination of hydrogen halides from organohalides to form dienes. Common reagents include strong bases like potassium tert-butoxide.
Free Radical Halogenation: This method involves the halogenation of alkenes at the allylic position using reagents like N-bromosuccinimide (NBS) followed by dehydrohalogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale dehydration or dehydrohalogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in 2,5,9-Trimethyldeca-3,8-diene-2,5-diol can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Ethers, esters
Wissenschaftliche Forschungsanwendungen
2,5,9-Trimethyldeca-3,8-diene-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5,9-Trimethyldeca-3,8-diene-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the double bonds can participate in various chemical reactions, altering the activity of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,9-Trimethyldeca-3,8-diene-2,5-diol: Contains two hydroxyl groups and two double bonds.
2,5,9-Trimethyldeca-3,8-diene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
2,5,9-Trimethyldeca-3,8-diol: Lacks double bonds, affecting its chemical reactivity and applications.
Uniqueness
This compound is unique due to the presence of both hydroxyl groups and double bonds, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
89929-60-2 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
2,5,9-trimethyldeca-3,8-diene-2,5-diol |
InChI |
InChI=1S/C13H24O2/c1-11(2)7-6-8-13(5,15)10-9-12(3,4)14/h7,9-10,14-15H,6,8H2,1-5H3 |
InChI-Schlüssel |
AXNDBRFJZMEECR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C=CC(C)(C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


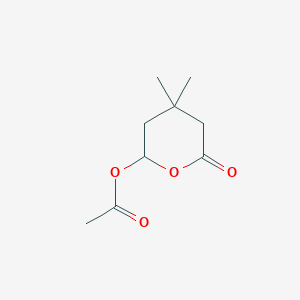
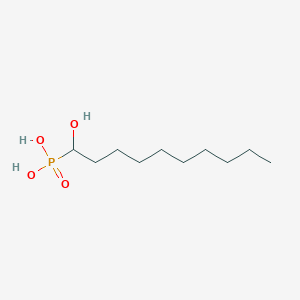
![9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14375265.png)
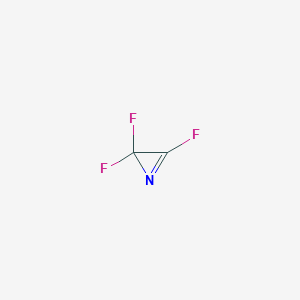
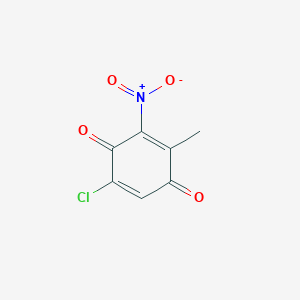
![1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene](/img/structure/B14375273.png)
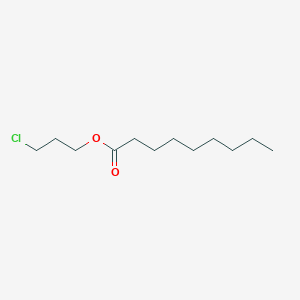
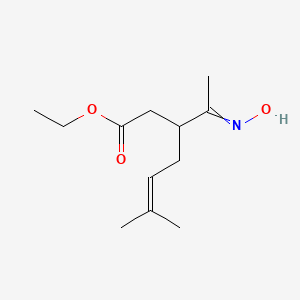
![5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one](/img/structure/B14375288.png)
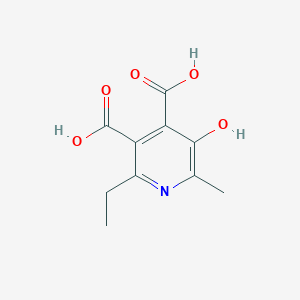

![1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride](/img/structure/B14375292.png)
![[Di(methanesulfonyl)methanesulfonyl]ethane](/img/structure/B14375298.png)
![Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane](/img/structure/B14375302.png)
